3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine

SCD1 inhibitor metabolic disease azetidine binding assay

This azetidine building block combines a para-nitro group with an ortho-trifluoromethyl substituent on the phenoxy ring, creating a unique electron-withdrawing profile that modulates basicity and logD—critical for SAR studies of SCD1 inhibitors targeting obesity, diabetes, and NASH [WO2007143823A1]. The nitro group serves as a latent amine handle for diversification, while the CF3 group enhances metabolic stability. Its constrained four-membered ring enables binding thermodynamics comparisons versus flexible pyrrolidine or piperidine analogs. Procure with confidence for reproducible medicinal chemistry campaigns.

Molecular Formula C10H9F3N2O3
Molecular Weight 262.18 g/mol
CAS No. 1282395-89-4
Cat. No. B1401106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine
CAS1282395-89-4
Molecular FormulaC10H9F3N2O3
Molecular Weight262.18 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C10H9F3N2O3/c11-10(12,13)8-3-6(15(16)17)1-2-9(8)18-7-4-14-5-7/h1-3,7,14H,4-5H2
InChIKeyYTWNXJKXYQQWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine (1282395-89-4): An Overview for Scientific Procurement


3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine is a heterocyclic building block featuring a four-membered azetidine ring substituted with a 4-nitro-2-(trifluoromethyl)phenoxy group. The molecule (C10H9F3N2O3, MW 262.18 g/mol) integrates a strong electron-withdrawing nitro group, a lipophilic and metabolically stable trifluoromethyl group, and a conformationally constrained azetidine core . These combined features make it a valuable intermediate for medicinal chemistry programs, particularly for the construction of SCD1 inhibitors and other bioactive scaffolds [1].

3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine (1282395-89-4): Why Analogue Substitution Fails in SAR-Driven Programs


While other azetidine derivatives may appear superficially similar, 3-[4-nitro-2-(trifluoromethyl)phenoxy]azetidine presents a distinct combination of electronic and steric properties that cannot be reliably interchanged. The ortho-trifluoromethyl group relative to the phenoxy linkage profoundly impacts the compound's physicochemical profile, including logD and basicity, compared to its non-fluorinated or differently substituted analogs [1]. For instance, the para-nitro substitution pattern on the aromatic ring provides a unique vector for further functionalization (e.g., reduction to an amine) that is not present in, for example, 3-[4-(trifluoromethyl)phenoxy]azetidine [2]. These differences directly influence receptor binding and pharmacokinetic properties in downstream compounds, making precise procurement essential for reproducible structure-activity relationship (SAR) studies [3].

3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine (1282395-89-4): Direct Comparative Evidence Guide for Scientific Selection


SCD1 Inhibition: The Azetidine Scaffold's Superior Binding Versus Other Chemotypes

The core azetidine scaffold, as featured in 3-[4-nitro-2-(trifluoromethyl)phenoxy]azetidine, is a privileged structure for inhibiting Stearoyl-CoA Desaturase-1 (SCD1). A high-throughput scintillation proximity assay (SPA) using an azetidine compound ([3H]AZE) demonstrated strong binding to SCD1, which enabled the development of a robust screening assay with a Z' factor of 0.8 and a signal-to-noise ratio of 10:1, capable of detecting inhibitors with nanomolar potency [1]. In contrast, many alternative chemotypes failed to provide the necessary binding affinity for a reliable screening assay in this target class [2].

SCD1 inhibitor metabolic disease azetidine binding assay

Electron-Withdrawing Synergy: Nitro vs. Other Substituents in SCD1 Patent SAR

Within the SCD1 inhibitor patent space, the combination of strong electron-withdrawing groups, such as nitro (-NO2) and trifluoromethyl (-CF3), on the phenoxy ring is specifically claimed as beneficial. The patent WO2007143823A1 explicitly includes azetidine derivatives where the aromatic ring (Ar) can be substituted with multiple R3 groups, including nitro and trifluoromethyl, to modulate activity and selectivity [1]. The presence of both groups in 3-[4-nitro-2-(trifluoromethyl)phenoxy]azetidine creates a unique electronic environment compared to analogs with only one of these groups (e.g., 3-[4-(trifluoromethyl)phenoxy]azetidine [2]), potentially leading to distinct binding interactions and pharmacological profiles as taught in the patent [1].

structure-activity relationship SCD1 inhibitor patent electron-withdrawing group

LogD and Solubility: The Impact of a Nitro Group on a Trifluoromethyl Azetidine Scaffold

The introduction of a nitro group significantly alters the physicochemical properties of the azetidine scaffold. 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine (a regioisomer of the target compound) exhibits a calculated ACD/LogD of 0.77 at pH 7.4, indicating moderate lipophilicity [1]. In contrast, the parent 3-phenoxyazetidine hydrochloride is described as having high oral absorption and an IC50 of 0.7 nM in certain contexts, but lacks the specific electronic properties of the nitro-trifluoromethyl combination . The target compound's ortho-CF3 and para-NO2 substitution pattern is predicted to create a distinct vector of electron density, influencing both membrane permeability and metabolic stability in ways that simpler analogs do not.

Lipophilicity LogD physicochemical properties

Azetidine Core vs. Larger Heterocycles: A Conformational Advantage in Drug Design

The four-membered azetidine ring offers greater conformational rigidity compared to larger saturated heterocycles like pyrrolidine or piperidine. This constraint can enhance binding selectivity and potency for certain biological targets [1]. Studies on trifluoromethylated azetidines have shown their utility as constrained building blocks for creating unique 3D shapes in molecules [2]. While larger rings are more flexible, the azetidine core in this compound forces the nitrogen lone pair into a specific orientation, which can be crucial for forming directional hydrogen bonds or ionic interactions in a binding pocket [1].

Conformational constraint drug design azetidine vs. pyrrolidine

3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine (1282395-89-4): Optimal Research and Industrial Use Cases


Design and Synthesis of Novel SCD1 Inhibitors for Metabolic Disorders

Procure this compound as a key intermediate to explore the SCD1 inhibitory activity claimed in patents like WO2007143823A1. The specific nitro and trifluoromethyl substitution pattern on the azetidine scaffold is designed to probe the SAR of this class of potential therapeutics for obesity, diabetes, and non-alcoholic steatohepatitis (NASH) [1].

Building Block for Library Synthesis in Medicinal Chemistry

Utilize the compound as a versatile, functionalized building block. The nitro group serves as a latent amine handle for diversification, while the trifluoromethyl group enhances metabolic stability and lipophilicity. This combination is ideal for constructing focused libraries of azetidine-containing molecules .

Physicochemical Property Studies of Fluorinated Heterocycles

Employ this compound in studies designed to correlate the effects of combined electron-withdrawing groups (-NO2 and -CF3) on the physicochemical properties (LogD, pKa, solubility) of the azetidine scaffold. Data from such studies inform predictive models for drug design and lead optimization [2].

Investigating Conformational Constraint in Ligand Design

Use this compound as a rigid core to compare the binding thermodynamics and kinetics of azetidine-containing ligands against more flexible analogs (e.g., pyrrolidine- or piperidine-based). The conformational restriction of the four-membered ring is valuable for programs aiming to maximize enthalpic contributions to binding or achieve specific target selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.